molecular formula C16H25NO3 B10840507 2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine

2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine

Cat. No.: B10840507
M. Wt: 279.37 g/mol
InChI Key: YIUUQQVMBNHWQV-UHFFFAOYSA-N
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Description

2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and an isopropylmorpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours. The resulting product is purified through extraction and crystallization to obtain this compound hydrochloride .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, followed by purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine involves its interaction with specific molecular targets and pathways. It acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action is believed to contribute to its therapeutic effects in treating ADHD and depression. Additionally, it has minimal inhibitory effects on serotonin receptors, which differentiates it from other similar compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is unique due to its specific structure, which allows it to selectively inhibit norepinephrine reuptake without significantly affecting serotonin receptors. This selectivity reduces the risk of side effects associated with serotonin inhibition, making it a valuable compound for therapeutic use .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]-4-propan-2-ylmorpholine

InChI

InChI=1S/C16H25NO3/c1-4-18-15-7-5-6-8-16(15)20-12-14-11-17(13(2)3)9-10-19-14/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

YIUUQQVMBNHWQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C(C)C

Origin of Product

United States

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